4-Hydroxy Fosinoprilat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

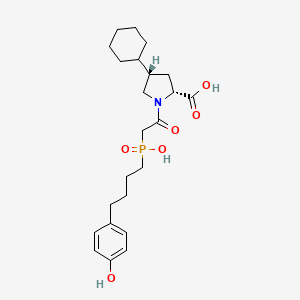

4-Hydroxy Fosinoprilat is a derivative of fosinoprilat, which is the active metabolite of the prodrug fosinopril. Fosinoprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure . The compound contains a phosphinic acid group, which is crucial for its binding to the zinc ion in the ACE enzyme .

準備方法

The synthesis of 4-Hydroxy Fosinoprilat involves several steps, starting from the precursor fosinopril. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

化学反応の分析

4-Hydroxy Fosinoprilat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Hydroxy Fosinoprilat has several scientific research applications:

作用機序

4-Hydroxy Fosinoprilat exerts its effects by inhibiting the ACE enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The phosphinic acid group in this compound binds to the zinc ion in the ACE enzyme, preventing its catalytic activity .

類似化合物との比較

4-Hydroxy Fosinoprilat is unique among ACE inhibitors due to its phosphinic acid group, which provides a distinct mechanism of binding to the ACE enzyme . Similar compounds include:

Captopril: Contains a sulfhydryl group for binding to the ACE enzyme.

Enalapril: Contains a carboxyl group for binding to the ACE enzyme.

Lisinopril: Another carboxyl-containing ACE inhibitor.

These compounds differ in their binding affinities, pharmacokinetic profiles, and therapeutic applications, with this compound offering unique advantages in terms of its binding mechanism and efficacy .

生物活性

4-Hydroxy Fosinoprilat is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. As a competitive inhibitor of ACE, it plays a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system (RAAS). This article delves into the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical implications.

This compound exerts its effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to:

- Decreased Blood Pressure : Lowering systemic vascular resistance.

- Increased Plasma Renin Activity : Due to feedback inhibition loss from decreased angiotensin II levels .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters that influence its therapeutic efficacy:

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of fosinopril and its metabolite, this compound:

- Hypertension Management : In trials involving hypertensive patients, fosinopril demonstrated significant reductions in both supine and standing blood pressure. The effective half-life of this compound contributed to sustained antihypertensive effects over 24 hours .

- Heart Failure Treatment : A randomized controlled trial showed that patients with heart failure receiving fosinopril experienced improvements in exercise tolerance and reduced symptoms like dyspnea. The benefits were maintained over extended periods, highlighting the clinical relevance of this compound in managing chronic heart conditions .

Side Effects and Adverse Reactions

While generally well-tolerated, this compound can cause side effects common to ACE inhibitors:

- Cardiovascular : Hypotension, angina pectoris.

- Gastrointestinal : Nausea, vomiting, diarrhea.

- Respiratory : Cough (notably leading to discontinuation in some cases).

- Others : Dizziness, fatigue, headache .

Case Studies

A review of case studies provides insight into the real-world application of this compound:

- Case Study A : A 55-year-old male with resistant hypertension showed significant blood pressure reduction after initiating treatment with fosinopril. The patient reported minimal side effects and maintained stable renal function throughout therapy.

- Case Study B : A cohort study involving elderly patients with heart failure indicated that those treated with fosinopril had a lower incidence of hospitalization due to heart failure exacerbations compared to those not receiving ACE inhibitors.

特性

CAS番号 |

113411-10-2 |

|---|---|

分子式 |

C23H34NO6P |

分子量 |

451.5 g/mol |

IUPAC名 |

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H34NO6P/c25-20-11-9-17(10-12-20)6-4-5-13-31(29,30)16-22(26)24-15-19(14-21(24)23(27)28)18-7-2-1-3-8-18/h9-12,18-19,21,25H,1-8,13-16H2,(H,27,28)(H,29,30)/t19-,21+/m1/s1 |

InChIキー |

DVLCIJJQVXIPRO-CTNGQTDRSA-N |

SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

異性体SMILES |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

正規SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

同義語 |

trans-4-Cyclohexyl-1-[[hydroxy[4-(4-hydroxyphenyl)butyl]phosphinyl]acetyl]-L-proline; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。